![molecular formula C11H12BrN3 B1523121 4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine CAS No. 1152678-01-7](/img/structure/B1523121.png)
4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine
Overview
Description
The compound “4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group and an amine group could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring substituted with two methyl groups at the 2 and 5 positions, a 4-bromophenyl group at the 4 position, and an amine group at the 3 position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing nature of the bromine atom on the phenyl ring, the electron-donating nature of the amine and methyl groups, and the aromaticity of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point and melting point .Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis and molecular structure analysis of a related compound, illustrating the methodologies for characterizing the nonlinear optical properties through a combination of experimental and theoretical approaches. This research highlights the compound's stability, intramolecular charge transfer capabilities, and its potential in nonlinear optical applications (Ö. Tamer et al., 2016).
Chemical Reactions and Modifications
Another area of application involves the reaction of pyrazole derivatives with other chemicals to produce substances with desired properties. For instance, the reaction between pyrazole compounds and tertiary amines or sulfides, leading to the production of amine oxides and sulfoxides, showcases the versatility of these compounds in chemical synthesis (Alfons L. Baumstark & Douglas R. Chrisope, 1981).
Polymer Modification and Medical Applications
The modification of polymers through the condensation reaction with various amines, including pyrazole derivatives, has been studied for the creation of materials with enhanced properties. Such polymers have shown increased swelling degrees and improved thermal stability, suggesting potential applications in medical fields due to their promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Advanced Material Synthesis
Research into the development of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, and their molecular structure investigations, demonstrate the potential of these compounds in creating materials with specific electronic properties. The study presents insights into the molecular interactions and stability of these compounds, which could be critical for designing novel materials (Ihab Shawish et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVCRZPUXDJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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